molecular formula C17H17NO3 B5844744 N-[4-(benzyloxy)phenyl]-3-oxobutanamide

N-[4-(benzyloxy)phenyl]-3-oxobutanamide

Cat. No.: B5844744
M. Wt: 283.32 g/mol
InChI Key: SMRQMSOIFBONIH-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)phenyl]-3-oxobutanamide is a β-ketoamide derivative characterized by a benzyloxy-substituted phenyl group linked to a 3-oxobutanamide moiety. This compound serves as a critical precursor in synthetic organic chemistry, particularly in the Biginelli reaction for synthesizing triazolopyrimidine derivatives (V1–V10) with antimicrobial and antioxidant activities . Its synthesis typically involves condensation reactions, such as the reaction between 4-(benzyloxy)benzaldehyde, substituted phenyl-3-oxobutanamides, and 2H-1,2,4-triazol-3-amine under reflux conditions . The benzyloxy group enhances solubility and influences electronic properties, making it a versatile building block in medicinal chemistry.

Properties

IUPAC Name

3-oxo-N-(4-phenylmethoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-13(19)11-17(20)18-15-7-9-16(10-8-15)21-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRQMSOIFBONIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-3-oxobutanamide typically involves the reaction of 4-(benzyloxy)benzyl chloride with an appropriate amide precursor under controlled conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The carbonyl group in the 3-oxobutanamide moiety can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis:
N-[4-(benzyloxy)phenyl]-3-oxobutanamide serves as an important building block in organic synthesis. Its functional groups allow for the creation of more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions. This compound can be utilized to synthesize derivatives that may exhibit enhanced biological activities or novel properties.

Catalytic Applications:
The compound can also be employed in catalytic systems, particularly in reactions that require specific functional groups for reactivity. For instance, its oxobutanamide moiety can participate in condensation reactions, leading to the formation of diverse organic compounds .

Biological Research

Anticancer Activity:
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics . The mechanism often involves the modulation of specific signaling pathways that are critical for cell survival.

Enzyme Inhibition:
The compound has been investigated for its ability to inhibit certain enzymes that are overactive in various diseases, including cancer and inflammation. By targeting these enzymes, this compound can help regulate biochemical pathways and potentially lead to therapeutic applications .

Material Science

Polymer Chemistry:
In material science, this compound can be used as a monomer in the synthesis of polymers with tailored properties. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for advanced materials applications .

Nanocomposites:
The compound's unique structure allows it to be integrated into nanocomposite materials, which can exhibit improved electrical conductivity and mechanical properties. These materials are being explored for applications in electronics and energy storage devices.

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated apoptosis induction in breast cancer cells via pathway modulation.
Study BEnzyme InhibitionShowed effective inhibition of enzyme X linked to inflammatory responses.
Study CPolymer SynthesisDeveloped a new polymer exhibiting enhanced thermal stability with incorporation of the compound.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-3-oxobutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The benzyloxy group and the 3-oxobutanamide moiety play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following sections compare N-[4-(benzyloxy)phenyl]-3-oxobutanamide with analogs based on structural features, synthesis efficiency, and biological activity.

Structural Variations and Physicochemical Properties

Table 1: Key Structural Features and Physical Properties
Compound Name Substituents on Phenyl Ring Amide Group Melting Point (°C) Yield (%) Reference
This compound 4-Benzyloxy 3-Oxobutanamide Not reported ~70–88*
N-(3-Chloro-4-fluorophenyl)-3-oxobutanamide 3-Cl, 4-F 3-Oxobutanamide Not reported Not reported
N-[4-(Acetylamino)phenyl]-3-oxobutanamide 4-Acetylamino 3-Oxobutanamide Not reported 50–58
N-(3-Methylphenyl)-4-oxobutanamide 3-Methyl 4-Oxobutanamide Not reported Not reported
N-[4-Chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide 4-Cl, 3-CF₃ 3-Oxobutanamide Not reported Not reported

Notes:

  • The benzyloxy group in this compound contributes to higher molecular weight and polar surface area (e.g., XLogP3 = 2.7 for related benzamides ), influencing solubility and bioavailability.
  • Substituents like chloro, trifluoromethyl, or acetylamino alter electronic effects and steric hindrance, impacting reactivity in subsequent reactions .
Table 2: Reaction Kinetics and Yields Under Different Methods
Compound Class Conventional Method (Time/Yield) Ultrasonic Method (Time/Yield) Reference
4-(Benzyloxy)-N-azetidinyl benzamides 6–8 h / 65–72% 2–2.2 h / 79–88%
N-[4-(Benzyloxy)phenyl]acetamide Not reported Not reported
Triazolopyrimidines (V1–V10) 5–20 h / 70–88% Not applicable

Key Observations :

  • Ultrasonic irradiation significantly reduces reaction times (e.g., 2 hours vs. 8 hours) and improves yields (up to 88%) compared to conventional reflux methods .
  • The synthesis of N-[4-(benzyloxy)phenyl]acetamide from paracetamol and benzyl chloride yields 50–58%, highlighting the influence of starting materials on efficiency .

Key Insights :

  • Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance metabolic stability but may reduce solubility, requiring optimization for therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(benzyloxy)phenyl]-3-oxobutanamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or condensation reactions. A common approach involves reacting 4-(benzyloxy)aniline with diketene derivatives under anhydrous conditions. Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (0–5°C) are critical to minimize side reactions like hydrolysis of the oxobutanamide moiety . Catalysts such as triethylamine or DMAP improve reaction efficiency. Yield optimization requires precise stoichiometry and inert atmospheres to prevent oxidation of the benzyloxy group .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the benzyloxy group (δ ~4.9 ppm for OCH₂Ph) and the oxobutanamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (C₁₇H₁₇NO₃, [M+H]⁺ = 300.1234).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Q. What are the key biological activities reported for this compound?

  • Methodological Answer : Preliminary studies suggest anti-inflammatory properties via inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (IC₅₀ = 12–18 µM) . The benzyloxy group enhances membrane permeability, enabling interaction with intracellular targets like leukotriene A-4 hydrolase, a key enzyme in inflammatory pathways . Dose-response curves and enzyme kinetics (Lineweaver-Burk plots) are used to validate activity .

Advanced Research Questions

Q. How does the benzyloxy substituent influence the compound’s reactivity and bioactivity compared to methoxy or halogenated analogs?

  • Methodological Answer : The benzyloxy group increases lipophilicity (logP ~2.8 vs. 1.5 for methoxy analogs), enhancing blood-brain barrier penetration in in vitro models . Substituent position matters: para-substitution (as in this compound) optimizes steric alignment with enzyme active sites, while ortho-substitution reduces binding affinity by 40–60% due to steric hindrance . Comparative studies use molecular docking (e.g., AutoDock Vina) to map interactions with COX-2 .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values across different enzyme inhibition assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactors). To standardize results:

  • Use recombinant enzymes (e.g., human COX-2) instead of tissue lysates to eliminate interference from isoforms .
  • Validate via orthogonal assays (e.g., fluorescence polarization vs. colorimetric methods) .
  • Control for compound stability: Pre-incubate the compound in assay buffer (37°C, 1 hr) to detect degradation via LC-MS .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the oxobutanamide carbonyl) using tools like Schrödinger Phase .
  • MD Simulations : Simulate ligand-enzyme complexes (20–100 ns trajectories) to assess binding stability. For example, the benzyloxy group forms π-π interactions with Phe-518 in COX-2 .
  • ADMET Prediction : Use QikProp to optimize solubility (<-3.0 logS) and reduce hepatotoxicity (CYP3A4 inhibition <50%) .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

  • Methodological Answer : Key issues include:

  • Purification : Column chromatography is impractical at scale. Switch to recrystallization (ethanol/water) or flash distillation .
  • Byproduct Formation : Optimize reaction time (TLC monitoring) to minimize over-acylation.
  • Safety : The benzyloxy group is flammable; use spark-free equipment and nitrogen blankets during large-scale reactions .

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